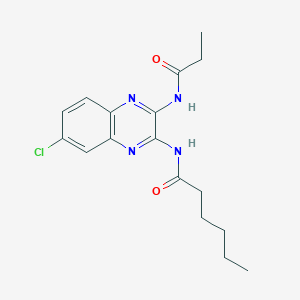
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide
Übersicht
Beschreibung
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide is a chemical compound with a unique structure that includes a quinoxaline core substituted with a chloro group and an amido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The propanamido group can be introduced through an amidation reaction using propanoyl chloride and a suitable amine.
Attachment of the Hexanamide Chain: The final step involves the attachment of the hexanamide chain through a coupling reaction using hexanoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced amido derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-Chloroquinoxalin-2-YL)hexanamide
- N-(3-Propanamidoquinoxalin-2-YL)hexanamide
- N-(7-Chloro-3-propanamidoquinoxalin-2-YL)butanamide
Uniqueness
N-(7-Chloro-3-propionamidoquinoxalin-2-yl)hexanamide is unique due to the specific combination of functional groups and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61929-12-2 |
|---|---|
Molekularformel |
C17H21ClN4O2 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
N-[7-chloro-3-(propanoylamino)quinoxalin-2-yl]hexanamide |
InChI |
InChI=1S/C17H21ClN4O2/c1-3-5-6-7-15(24)22-17-16(21-14(23)4-2)19-12-9-8-11(18)10-13(12)20-17/h8-10H,3-7H2,1-2H3,(H,19,21,23)(H,20,22,24) |
InChI-Schlüssel |
ACPVQYUCMRRDHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=NC2=C(C=CC(=C2)Cl)N=C1NC(=O)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













